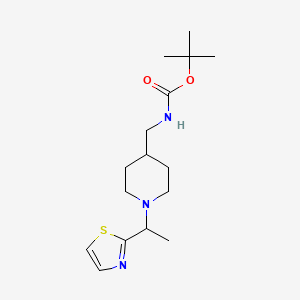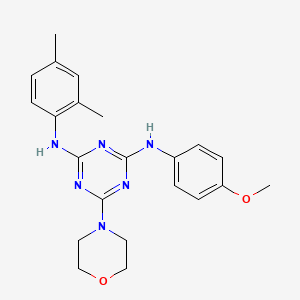
tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)methyl)carbamate, also known as TB-Thiazole, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine, particularly in the treatment of cancer. TB-Thiazole is a carbamate derivative that has a thiazole ring attached to a piperidine ring, and a tert-butyl group attached to the carbamate nitrogen. In
Applications De Recherche Scientifique
Synthetic Routes and Chemical Analysis
Synthesis of Vandetanib : A study highlighted the synthesis of vandetanib, where similar compounds to tert-butyl carbamates are utilized in complex synthetic routes for pharmaceutical applications. It discusses various synthetic steps including substitution, deprotection, and methylation, suggesting potential methodologies that could be applicable to the synthesis or modification of tert-butyl carbamates for industrial production (Mi, 2015) Graphical Synthetic Routes of Vandetanib.
Biodegradation of Ethers : Reviews on the biodegradation of ethyl tert-butyl ether (ETBE) provide insights into microbial degradation pathways, which could be relevant for understanding environmental fate or bioremediation approaches for similar compounds. This research includes the identification of microorganisms capable of degrading ETBE and related compounds, potentially offering clues to the environmental persistence or treatment strategies for tert-butyl carbamates (Thornton et al., 2020) Biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater: A review.
Decomposition in Plasma Reactors : A study on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor could be relevant for the degradation or transformation of related compounds. This research demonstrates the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE, which may offer a novel approach to managing or utilizing tert-butyl carbamates in environmental or industrial processes (Hsieh et al., 2011) Decomposition of Methyl Tert-Butyl Ether by Adding Hydrogen in a Cold Plasma Reactor.
Polymer Membranes for Purification : The use of polymer membranes for the purification of fuel oxygenated additives highlights the potential for similar technologies to be applied to the purification or separation of tert-butyl carbamates from mixtures. This review focuses on pervaporation as an effective method for separating organic mixtures, suggesting a possible application for refining or isolating specific compounds within the tert-butyl carbamate class (Pulyalina et al., 2020) Application of Polymer Membranes for a Purification of Fuel Oxygenated Additive.
Propriétés
IUPAC Name |
tert-butyl N-[[1-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2S/c1-12(14-17-7-10-22-14)19-8-5-13(6-9-19)11-18-15(20)21-16(2,3)4/h7,10,12-13H,5-6,8-9,11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUXRPIJMKYRNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N2CCC(CC2)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(Furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2512843.png)

![1-[(4-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2512852.png)
![1-(1,3-Benzodioxol-5-ylcarbonyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2512853.png)

![(2-Cyclopropyl-6-methylpyrimidin-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2512857.png)

![5-[(3-Bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid](/img/structure/B2512859.png)

![6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2512861.png)

![(Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide](/img/structure/B2512864.png)

![5-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]furan-2-carboxamide](/img/structure/B2512866.png)